molecular formula C25H23N5O3S B2964890 N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-89-5

N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2964890
CAS No.: 899760-89-5
M. Wt: 473.55
InChI Key: NKVJDNYQAFDUQZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure with a sulfonyl group at position 3 and a 3-methoxyphenylamine substituent at position 3. The 4-isopropylbenzenesulfonyl moiety enhances lipophilicity and may influence receptor-binding interactions, while the 3-methoxyphenyl group contributes to electronic modulation and solubility . This compound is structurally analogous to microtubule-targeting agents and kinase inhibitors, though its specific biological targets require further validation .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-16(2)17-11-13-20(14-12-17)34(31,32)25-24-27-23(26-18-7-6-8-19(15-18)33-3)21-9-4-5-10-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVJDNYQAFDUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazoline derivatives, which have been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C24H20N5O2S
  • Molecular Weight : 477.96 g/mol
  • CAS Number : 893787-13-8

The structure features a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that triazoloquinazoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This has been demonstrated in several cancer cell lines where the compound showed inhibitory effects on cell proliferation.
  • Case Study : In vitro tests on breast cancer cell lines (such as MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows promise in alleviating inflammation:

  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may act as an anti-inflammatory agent by inhibiting the NF-kB pathway.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • In Vitro Testing : Tests against various bacterial strains (e.g., E. coli, S. aureus) have shown that the compound exhibits significant antibacterial activity, potentially making it useful in treating infections.

Summary of Biological Activities

Activity TypeEffectModel Used
AnticancerInduces apoptosisMCF-7 breast cancer cells
Anti-inflammatoryReduces cytokine levelsAnimal models
AntimicrobialInhibits bacterial growthE. coli, S. aureus
PropertyValue
Molecular Weight477.96 g/mol
CAS Number893787-13-8
SolubilitySoluble in DMSO

Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar triazoloquinazolines in targeting specific cancer pathways, providing a basis for further exploration of this compound's potential.
  • Inflammation Research : Research showcased in Pharmacology Reports demonstrated that compounds with similar structures were effective in reducing inflammation markers in vivo.
  • Antimicrobial Studies : A recent investigation published in Frontiers in Microbiology reported on the antimicrobial efficacy of quinazoline derivatives, supporting the hypothesis that this class may offer broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a systematic comparison of the target compound with analogs from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents (Position) Key Structural Features Reported Activity Reference
Target Compound : N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3: 4-Isopropylbenzenesulfonyl; 5: 3-methoxyphenyl High lipophilicity due to isopropyl group; moderate solubility from methoxy Potential anticancer/kinase inhibition (inferred)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3: Phenylsulfonyl; 5: 4-isopropylphenyl; 7: Cl Chlorine enhances cytotoxicity; reduced solubility Antiproliferative activity (in vitro)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3: 2,5-Dimethylbenzenesulfonyl; 5: 4-methylbenzyl Steric hindrance from methyl groups; moderate binding affinity Neuroprotective potential (in silico)
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3: Phenylsulfonyl; 5: 4-ethoxyphenyl Ethoxy group improves solubility; weaker receptor affinity Not reported
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3: 3,4-Dimethylbenzenesulfonyl; 5: 2-methoxy-5-methylphenyl Enhanced metabolic stability; dual substituent effects Kinase inhibition (hypothetical)

Key Observations:

Sulfonyl Group Variations :

  • The 4-isopropylbenzenesulfonyl group in the target compound improves membrane permeability compared to phenylsulfonyl analogs (e.g., ).
  • Dimethylbenzenesulfonyl derivatives (e.g., ) exhibit steric effects that may reduce off-target interactions but lower solubility.

Aromatic Amine Substituents :

  • The 3-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, unlike the purely hydrophobic 4-isopropylphenyl in .
  • Ethoxy () and methoxy-methyl () groups enhance aqueous solubility but may compromise binding potency.

Halogenation Effects :

  • Chlorination at position 7 () correlates with increased cytotoxicity but also higher metabolic instability.

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